molecular formula C12H9ClO3S B15044858 Phenyl 4-chlorobenzenesulfonate CAS No. 2437-33-4

Phenyl 4-chlorobenzenesulfonate

Cat. No.: B15044858
CAS No.: 2437-33-4
M. Wt: 268.72 g/mol
InChI Key: FQIJSBUGQPNMQA-UHFFFAOYSA-N
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Description

Phenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of aryl sulfonate esters. It is characterized by the presence of a phenyl group attached to a 4-chlorobenzenesulfonate moiety. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-chlorobenzenesulfonate can be synthesized through the reaction of phenol with 4-chlorobenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Reagents include alkyl Grignard reagents and iron catalysts.

Major Products Formed:

Mechanism of Action

The mechanism of action of phenyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Phenyl 4-chlorobenzenesulfonate can be compared with other aryl sulfonate esters, such as:

  • Phenyl 4-methylbenzenesulfonate
  • Phenyl 4-bromobenzenesulfonate
  • Phenyl 4-nitrobenzenesulfonate

Uniqueness:

Properties

CAS No.

2437-33-4

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

phenyl 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H

InChI Key

FQIJSBUGQPNMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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